molecular formula C36H56O9 B051733 Calenduloside E CAS No. 26020-14-4

Calenduloside E

Cat. No. B051733
CAS RN: 26020-14-4
M. Wt: 632.8 g/mol
InChI Key: IUCHKMAZAWJNBJ-RCYXVVTDSA-N
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Description

Calenduloside E (CE) is a natural triterpenoid saponin, primarily isolated from Aralia elata, a traditional Chinese medicinal plant. It is known for its cardiovascular protective effects and has been studied for its role in myocardial ischemia/reperfusion injury (MIRI) (Wang et al., 2020).

Synthesis Analysis

The synthesis of clickable activity-based probes of Calenduloside E has been designed for identifying its functional targets. Modifications such as the introduction of an alkyne moiety at the C-28 carboxylic group of CE have been made to maintain its protective and anti-apoptosis activity (Wang et al., 2018).

Molecular Structure Analysis

Calenduloside E's molecular structure is characterized by its triterpenoid backbone. The structure of related compounds, such as calenduloside A, has been established as 3-O-[O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] of oleanolic acid, which might be similar to CE's structure (Vecherko et al., 2004).

Chemical Reactions and Properties

Calenduloside E's chemical reactions, especially its interaction with Hsp90AB1, have been a focus of studies. It has been demonstrated that CE could bind to Hsp90AB1, a potential target for its protective effects against cell injury (Wang et al., 2018).

Physical Properties Analysis

The physical properties of Calenduloside E, such as solubility and stability, are not explicitly detailed in the available literature. However, its stability and solubility might be inferred from similar triterpenoid saponins.

Chemical Properties Analysis

Calenduloside E exhibits significant cardioprotective effects by improving cardiac function and inhibiting cardiomyocyte apoptosis. It restores mitochondrial homeostasis against MI/R injury, indicating its role in mitochondrial dynamics (Wang et al., 2020).

Scientific Research Applications

  • Cardioprotective Effects : Calenduloside E has shown significant cardioprotective effects in vivo and in vitro, improving cardiac function, decreasing myocardial infarct size, and inhibiting apoptosis associated with myocardial ischemia/reperfusion (MI/R) injury. It enhances ATP content and mitochondrial membrane potential, and modulates mitochondrial dynamics through AMPK activation and OPA1-related mitochondrial fusion (Wang et al., 2020).

  • Anti-cancer Properties : In mouse colon carcinoma cells (CT-26), Calenduloside E 6'-methyl ester induces apoptosis and inhibits tumor growth in a xenograft animal model. This compound prompts DNA fragmentation and activates key apoptosis-related enzymes (Lee et al., 2012).

  • Pharmacokinetics : A study on beagle dogs revealed the pharmacokinetic profile of Calenduloside E and its active metabolite oleanolic acid. The study suggests low bioavailability and provides a platform for future clinical studies (Shi et al., 2014).

  • Anti-inflammatory Effects : Calenduloside E inhibits the inflammatory response in RAW264.7 cells induced by lipopolysaccharide (LPS). It blocks ROS-mediated activation of the JAK1-stat3 signaling pathway, thereby reducing pro-inflammatory cytokines (Tang et al., 2019).

  • Target Identification : A study utilized a clickable activity-based probe to identify the targets of Calenduloside E in human umbilical vein endothelial cells (HUVECs). The findings indicate that it binds to Hsp90AB1 and might be beneficial for cardiovascular protective mechanisms (Wang et al., 2018).

  • Proteomic Profiling : Another study employed a biotin-conjugated analogue of Calenduloside E to identify protein targets in HUVECs, highlighting its potential in anti-apoptotic activities and the optimization of endothelial protection compounds (Tian et al., 2017).

Safety And Hazards

Safety data for Calenduloside E suggests avoiding contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)/t20-,21-,22+,23-,24-,25-,26+,27-,29+,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHKMAZAWJNBJ-RCYXVVTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180668
Record name Calenduloside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calenduloside E

CAS RN

26020-14-4
Record name Calenduloside E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26020-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calenduloside E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026020144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calenduloside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALENDULOSIDE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184358RYCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
M Wang, R Wang, J Zhou, X Xie, G Sun… - Oxidative Medicine and …, 2020 - hindawi.com
Calenduloside E (CE) is a natural triterpenoid saponin isolated from Aralia elata (Miq.) Seem., a well-known traditional Chinese medicine. Our previous studies have shown that CE …
Number of citations: 30 www.hindawi.com
J Li, Y Bu, B Li, H Zhang, J Guo, J Hu… - Journal of Molecular …, 2022 - Springer
Calenduloside E (CE) isolated from Aralia elata (Miq.) Seem. is a natural triterpenoid saponin that can reportedly ameliorate myocardial ischemia/reperfusion injury. However, its …
Number of citations: 9 link.springer.com
Y Tian, YY Du, H Shang, M Wang, ZH Sun… - Frontiers in …, 2017 - frontiersin.org
Modulation of apoptosis is therapeutically effective in cardiomyocytes damage. Calenduloside E (CE), a naturally occurring triterpenoid saponin, is a potent anti-apoptotic agent. …
Number of citations: 26 www.frontiersin.org
Y Tian, S Wang, H Shang, WQ Wang… - Pharmaceutical …, 2019 - Taylor & Francis
Context: Calenduloside E (CE), one of the primary natural products found in Aralia elata (Miq.) Seem. (Araliaceae), possesses prominent anti-apoptotic potential. A previous study found …
Number of citations: 13 www.tandfonline.com
L Li, J Mou, Y Han, M Wang, S Lu, Q Ma, J Wang… - International …, 2023 - Elsevier
Glycolysis-mediated macrophage polarization plays a crucial role in atherosclerosis. Although it is known that calenduloside E (CE) exerts anti-inflammatory and lipid-lowering effects in …
Number of citations: 2 www.sciencedirect.com
R Wang, M Wang, J Zhou, Z Dai, G Sun… - Journal of Advanced …, 2021 - Elsevier
… (AS) are beneficial for treating MI/R injury, and Calenduloside E (CE) is the main active … Calenduloside E (CE), a natural pentacyclic triterpenoid saponin, is the main active ingredient of …
Number of citations: 21 www.sciencedirect.com
R Wang, M Wang, B Liu, H Xu, J Ye, X Sun… - Biomedicine & …, 2022 - Elsevier
Calenduloside E (CE) is a saponin isolated from Aralia elata (Miq) Seem, which has anti-cardiovascular disease effects. This study aims to evaluate the anti-myocardial ischemia-…
Number of citations: 13 www.sciencedirect.com
Y Le, J Guo, Z Liu, J Liu, Y Liu, H Chen, J Qiu… - Journal of …, 2024 - Elsevier
… To elucidate the specific molecular mechanism underlying the regulation of hepatocyte pyroptosis by Calenduloside E, we examined the effects of CE on the expression of key proteins …
Number of citations: 3 www.sciencedirect.com
Y Tian, S Wang, H Shang, M Wang, G Sun, X Xu… - RSC …, 2017 - pubs.rsc.org
We previously found the total saponins from the medicinal herb Aralia elata, which exhibited strong anti-oxidative and anti-apoptotic effects. calenduloside E (CE) is one of the major …
Number of citations: 14 pubs.rsc.org
S Wang, Y Tian, JY Zhang, HB Xu, P Zhou… - Frontiers in …, 2018 - frontiersin.org
… Calenduloside E (CE, Figure 1) is one of the natural triterpene saponins extracted from AS. Calenduloside E was previously shown to protect endothelial cells from injury and reduce …
Number of citations: 10 www.frontiersin.org

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